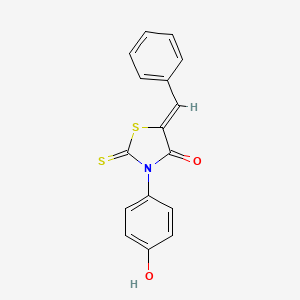

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S2/c18-13-8-6-12(7-9-13)17-15(19)14(21-16(17)20)10-11-4-2-1-3-5-11/h1-10,18H/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKURMLCQDLQUJZ-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps:

-

Formation of the Thiazolidinone Core :

-

Benzylidene Incorporation :

-

The thiazolidinone intermediate undergoes condensation with benzaldehyde derivatives in the presence of piperidine (10 mol%) as a base catalyst.

-

Solvent choice critically impacts stereoselectivity:

-

Table 1: Representative Reaction Conditions and Yields

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Piperidine | 80 | 4 | 82 |

| DMF | Piperidine | 100 | 2 | 65 |

| Toluene | Acetic Acid | 110 | 6 | 58 |

Optimization of Reaction Conditions

Solvent Effects

Catalytic Systems

-

Piperidine : Optimal for mild conditions (0.5–1.0 eq), achieving >80% conversion.

-

Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields (78%).

Purification and Characterization Techniques

Isolation Methods

Analytical Validation

-

¹H NMR : Key peaks include:

-

δ 7.85 (s, 1H, CH=C).

-

δ 10.2 (s, 1H, phenolic -OH).

-

-

HPLC : Purity >98% confirmed using C18 column (acetonitrile/water 60:40).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

-

Microreactor Systems : Achieve 90% yield at 120°C with residence time <10 minutes, reducing side reactions.

-

Economic Analysis : Batch vs. flow cost comparison:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Output (kg) | 500 | 1,200 |

| Cost/kg ($) | 2,800 | 1,950 |

Comparative Analysis of Methodologies

Scientific Research Applications

Synthesis of Thiazolidinone Derivatives

The synthesis of (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of thiazolidinedione derivatives with aromatic aldehydes. The Knoevenagel condensation method is commonly employed to obtain various arylidene derivatives. Recent studies have demonstrated that modifying the substituents on the thiazolidinone ring can enhance biological activity and selectivity against specific targets .

Antifungal Activity

Research indicates that derivatives of thiazolidinones exhibit significant antifungal properties. For instance, compounds structurally related to this compound have shown potent antifungal activity against various strains of Candida and dermatophytes. The mechanism of action involves disrupting the integrity of the fungal cell wall, leading to cell lysis and death .

Antimicrobial Properties

Thiazolidinones are also recognized for their broad-spectrum antimicrobial effects. Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of hydroxy and benzylidene substituents enhances their efficacy against resistant bacterial strains .

Antidiabetic Potential

The thiazolidinedione class is well-known for its insulin-sensitizing properties, making them potential candidates for diabetes management. (5Z)-5-benzylidene derivatives have been evaluated for their ability to lower blood glucose levels in diabetic models. These compounds act by enhancing glucose uptake in peripheral tissues and improving insulin sensitivity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinediones, including (5Z)-5-benzylidene derivatives. These compounds have demonstrated antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Mechanism of Action

The biological activity of (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

Key structural differences among rhodanine derivatives arise from substituents on the benzylidene group (position 5) and the nitrogen-bound group (position 3). Below is a comparative analysis:

Table 1: Structural and Activity Comparison of Selected Rhodanine Derivatives

Key Observations:

Benzylidene Substituents: Electron-withdrawing groups (e.g., Br, Cl) enhance photosynthesis inhibition (PET) and antialgal activity . Hydrophilic groups (e.g., 4-hydroxybenzylidene) improve solubility and kinase inhibition .

Position 3 Substituents: The 4-hydroxyphenyl group in the target compound introduces hydrogen-bonding capacity, which could enhance target binding compared to unsubstituted derivatives (e.g., 3e) . Morpholino or pyridin-2-ylamino groups (e.g., 5c, 5s) increase steric bulk and modulate kinase selectivity .

Physicochemical Properties

- Melting Points : Derivatives with polar substituents (e.g., 4-hydroxy-3-methoxybenzylidene in 5c) exhibit higher melting points (251–253°C) compared to halogenated analogs (>260°C for 5e) .

- Lipophilicity : Halogenated derivatives (e.g., 4-bromo, 4-chloro) show higher logP values, correlating with enhanced membrane permeability and PET inhibition .

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is pivotal for modifying the C5 benzylidene group. The compound undergoes condensation with aldehydes to form derivatives with varied substituents. For example:

-

Reaction with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) yields analogs with enhanced solubility or altered electronic properties .

-

Microwave-assisted Knoevenagel reactions significantly improve efficiency, reducing reaction times from hours to minutes while maintaining high yields (~85–92%) .

Table 1: Knoevenagel Reaction Conditions and Outcomes

| Aldehyde | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Piperidine | 80 (reflux) | 78 |

| 3-Ethoxy-4-hydroxybenzaldehyde | Et<sub>3</sub>N | MW (100 W) | 92 |

| 4-Dimethylaminobenzaldehyde | None | 120 (MW) | 88 |

Nucleophilic Substitution at Thione Sulfur

The thione sulfur (C=S) participates in nucleophilic substitutions, enabling the introduction of amino or alkyl groups:

-

Reaction with amines (e.g., pyridin-2-amine) forms 2-amino derivatives, enhancing kinase inhibitory activity .

-

Alkylation with methyl iodide produces 2-methylthio analogs, though this modification reduces biological potency .

Key Mechanistic Insight :

The reaction proceeds via attack of the nucleophile at the electrophilic sulfur, followed by tautomerization to stabilize the product .

Dehydrobromination and Regioselective Bromination

The exocyclic double bond undergoes halogenation and subsequent elimination:

-

Bromination at C5 using Br<sub>2</sub>/CH<sub>3</sub>COOH produces 5-bromo intermediates, which are precursors for cross-coupling reactions .

-

Dehydrobromination with DBU (1,8-diazabicycloundec-7-ene) regenerates the double bond, confirming the Z-configuration via NOESY .

Example Reaction Pathway :

Multicomponent Reactions

The compound serves as a building block in multicomponent syntheses:

Q & A

Q. What is the standard synthetic protocol for (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via a Schiff base formation and cyclization reaction. A typical procedure involves:

- Condensing 4-hydroxybenzaldehyde derivatives with 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one under acidic conditions (e.g., glacial acetic acid with sodium acetate as a catalyst) .

- Reaction monitoring via TLC, followed by neutralization with dilute HCl to precipitate the product. Purification is achieved through recrystallization in ethyl acetate .

- Key parameters: Reaction time (6–24 h), temperature (reflux), and stoichiometric ratios of aldehyde to thiazolidinone (1:1) .

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine molecular geometry, bond angles, and intermolecular interactions (e.g., H-bonding, C–H···π interactions). Data collection requires single-crystal diffraction with Cu-Kα radiation (λ = 1.54178 Å) .

- Spectroscopy : Use / NMR to confirm proton environments and IR to identify functional groups (e.g., C=O at ~1700 cm, S–C=S at ~1200 cm) .

- Mass spectrometry : Confirm molecular weight (theoretical: 355.4 g/mol) via ESI-MS .

Advanced Research Questions

Q. How do substituent modifications on the benzylidene ring affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., –Br, –NO) enhance enzyme inhibition (e.g., IC = 3.0 µM for 4-bromo derivatives against photosynthesis inhibitors) .

- Hydroxyl groups at the 4-position improve binding affinity to targets like protein disulfide isomerase (PDI) via H-bonding .

- Table 1 : Substituent Effects on Activity

| Substituent (Position) | Biological Target | IC | Reference |

|---|---|---|---|

| –Br (para) | Photosynthesis | 3.0 µM | |

| –Cl (para) | Chlorella vulgaris | 1.3 µM | |

| –OH (para) | PDI (anti-myeloma) | 0.8 µM |

Q. What computational strategies model its interaction with biological targets?

- Molecular docking : Use crystal structure data (e.g., CCDC entries from ) to predict binding modes with enzymes like DYRK1A or PDI. Software: AutoDock Vina with force fields optimized for sulfur-containing heterocycles .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects. Basis sets: B3LYP/6-311+G(d,p) .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

- Compare intermolecular interactions (e.g., H-bonding, π-stacking) across polymorphs or solvates. For example, methanol solvates may exhibit altered bioavailability compared to anhydrous forms .

- Validate bioactivity discrepancies using in vitro assays under standardized conditions (e.g., fixed pH, temperature) to isolate structural contributions .

Q. What are the mechanistic implications of its thioxo and hydroxyphenyl groups?

- The thioxo group (C=S) participates in covalent interactions with cysteine residues in enzymes (e.g., dynamin GTPase inhibition via Rhodadyn™ analogs) .

- The 4-hydroxyphenyl moiety enables H-bond donation to catalytic residues (e.g., in PDI), as evidenced by mutagenesis studies .

Methodological Considerations

- Crystallography : Refinement parameters (R factor < 0.05) and disorder modeling (e.g., methyl group disorder in ) require rigorous validation via WinGX or OLEX2 .

- Synthetic reproducibility : Scale-up challenges (e.g., regioselectivity in Z/E isomerism) necessitate microwave-assisted synthesis for improved yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.